molecular formula C14H20N2O3 B12049613 4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid

4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid

Cat. No.: B12049613
M. Wt: 264.32 g/mol
InChI Key: UIZOJGGEVZCPOP-UHFFFAOYSA-N
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Description

4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core with a morpholine group attached via an ethylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways involved in disease development and progression. For instance, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid is unique due to its specific combination of a benzoic acid core with a morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

4-[(2-morpholin-4-ylethylamino)methyl]benzoic acid

InChI

InChI=1S/C14H20N2O3/c17-14(18)13-3-1-12(2-4-13)11-15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2,(H,17,18)

InChI Key

UIZOJGGEVZCPOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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